AZ876

Description

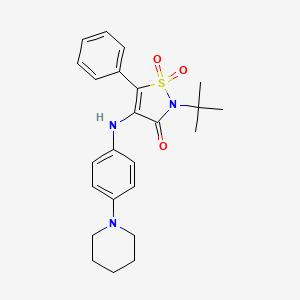

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-1,1-dioxo-5-phenyl-4-(4-piperidin-1-ylanilino)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-24(2,3)27-23(28)21(22(31(27,29)30)18-10-6-4-7-11-18)25-19-12-14-20(15-13-19)26-16-8-5-9-17-26/h4,6-7,10-15,25H,5,8-9,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVANYIPLGFVBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(S1(=O)=O)C2=CC=CC=C2)NC3=CC=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ876: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

AZ876 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and its effects in various preclinical models. The information is intended to support further research and development of LXR agonists for therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity and Potency

| Target | Species | Value | Unit |

| LXRα | Human | 0.007 | µM (Ki) |

| LXRβ | Human | 0.011 | µM (Ki) |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Gene Expression Changes in HL-1 Cardiomyocytes

| Gene | Treatment | Fold Increase |

| SCD2 | This compound (10 nM, 24h) | 2.3 |

| ELOVL5 | This compound (10 nM, 24h) | 1.8 |

| FADS2 | This compound (10 nM, 24h) | 1.5 |

Data sourced from MedchemExpress.[1]

Table 3: In Vivo Efficacy in Atherosclerosis Mouse Model

| Parameter | Treatment | Change |

| Atherosclerotic Lesion Area | This compound (20 µmol/kg, oral, daily for 3 weeks) | -40% |

Data sourced from MedchemExpress.[1]

Core Mechanism of Action

This compound exerts its effects by binding to and activating LXRα and LXRβ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in reverse cholesterol transport, fatty acid synthesis, and anti-inflammatory pathways.

Signaling Pathway

The activation of LXR by this compound triggers a cascade of events leading to the regulation of target gene expression. A simplified representation of this pathway is provided below.

References

AZ876 LXR Alpha/Beta Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of AZ876 for the Liver X Receptors (LXR) alpha (α) and beta (β). It is designed to be a core resource for researchers and professionals involved in drug discovery and development, particularly those focused on metabolic and inflammatory diseases. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Quantitative Binding Affinity of this compound for LXRα and LXRβ

This compound is a potent and selective agonist for both LXRα and LXRβ. The binding affinity is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

The table below summarizes the reported binding affinities of this compound for human LXRα and LXRβ.

| Compound | Target | Ki (μM) |

| This compound | Human LXRα | 0.007[1] |

| This compound | Human LXRβ | 0.011[1] |

These low nanomolar Ki values demonstrate that this compound is a high-affinity ligand for both LXR isoforms.

LXR Signaling Pathway and the Role of this compound

Liver X Receptors are nuclear receptors that play a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis. They function as ligand-activated transcription factors. Upon binding to an agonist such as this compound, LXRs undergo a conformational change, heterodimerize with the Retinoid X Receptor (RXR), and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), lipogenesis, and inflammation.

Caption: LXR signaling pathway activated by this compound.

Experimental Protocols

The determination of the binding affinity of this compound for LXRα and LXRβ is typically achieved through a competitive radioligand binding assay, often utilizing Scintillation Proximity Assay (SPA) technology. While the specific, proprietary protocol for this compound is not publicly available, the following represents a detailed, standard methodology for such an experiment.

Principle of the Scintillation Proximity Assay (SPA)

SPA is a homogeneous binding assay that does not require a separation step to distinguish bound from free radioligand. The assay relies on the principle that β-particles emitted from a radiolabel (e.g., ³H) have a limited path length in an aqueous environment. When a radiolabeled ligand binds to its receptor, which is immobilized on a scintillant-containing bead, the β-particles can excite the scintillant, producing a light signal that can be detected. Unbound radioligand in the solution is too far from the bead to cause a signal.

Materials

-

Receptors: Purified, recombinant human LXRα and LXRβ ligand-binding domains (LBDs), typically with a tag (e.g., His-tag, GST-tag) for immobilization.

-

Radioligand: A high-affinity LXR radioligand, such as [³H]-T0901317.

-

Test Compound: this compound, serially diluted to a range of concentrations.

-

SPA Beads: Streptavidin-coated or Nickel-chelate-coated SPA beads, depending on the receptor tag.

-

Assay Buffer: Phosphate-buffered saline (PBS) or similar, containing a carrier protein like bovine serum albumin (BSA) to reduce non-specific binding.

-

Microplates: 96- or 384-well microplates suitable for scintillation counting.

-

Scintillation Counter: A microplate-compatible scintillation counter.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive LXR binding assay using SPA.

Caption: Workflow for a competitive LXR binding assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

-

Dilute the [³H]-radioligand in assay buffer to a final concentration at or below its Kd for the respective LXR isoform.

-

Prepare a slurry of SPA beads in assay buffer.

-

-

Immobilization of LXR:

-

Incubate the purified LXRα or LXRβ LBD with the appropriate SPA beads to allow for immobilization. The incubation time and temperature will depend on the specific tags and beads used.

-

-

Assay Setup:

-

In a microplate, add the LXR-bead slurry to each well.

-

Add a small volume of the this compound dilution or vehicle (for control wells) to the appropriate wells.

-

Initiate the binding reaction by adding the [³H]-radioligand to all wells.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. This is typically determined through preliminary kinetic experiments.

-

-

Data Acquisition:

-

Measure the scintillation counts in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

This in-depth guide provides a foundational understanding of the binding characteristics of this compound to LXRα and LXRβ, essential for its further investigation and development as a therapeutic agent.

References

AZ876 Target Gene Induction: A Technical Guide for Researchers

An In-depth Examination of the LXR Agonist AZ876, its Mechanism of Action, and its Impact on Target Gene Expression and Cellular Signaling Pathways.

This technical guide provides a comprehensive overview of this compound, a selective and orally active dual agonist of Liver X Receptor (LXR) α and β. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, its effects on target gene induction, and its influence on key signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of this compound's biological activities.

Core Mechanism of Action: LXR Activation

This compound functions as a potent agonist for both LXRα and LXRβ, with Ki values of 0.007 μM for human LXRα and 0.011 μM for human LXRβ.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The primary role of LXR activation is the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.

Target Gene Induction by this compound

The activation of LXRs by this compound leads to the transcriptional upregulation of a suite of genes involved in reverse cholesterol transport and lipid metabolism. This induction is a key aspect of this compound's therapeutic potential.

Key Target Genes

The principal target genes induced by this compound include:

-

ATP-binding cassette transporter A1 (ABCA1): Plays a crucial role in the initial step of reverse cholesterol transport by mediating the efflux of cholesterol and phospholipids from peripheral cells to lipid-poor apolipoproteins.

-

ATP-binding cassette transporter G1 (ABCG1): Also involved in reverse cholesterol transport, facilitating the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles.

-

Stearoyl-CoA Desaturase 2 (SCD2): An enzyme involved in the synthesis of monounsaturated fatty acids.

-

Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Participates in the elongation of long-chain polyunsaturated fatty acids.

-

Fatty Acid Desaturase 2 (FADS2): An enzyme that introduces double bonds into fatty acids, contributing to the synthesis of polyunsaturated fatty acids.

Quantitative Analysis of Gene Induction

The induction of these target genes by this compound has been quantified in various experimental models. The following table summarizes the observed fold-changes in mRNA expression levels upon treatment with this compound.

| Target Gene | Cell Type / Animal Model | This compound Concentration/Dose | Treatment Duration | Fold Increase in mRNA Expression | Reference |

| SCD2 | HL-1 Cardiomyocytes | 10 nM | 24 hours | 2.3-fold | [1] |

| ELOVL5 | HL-1 Cardiomyocytes | 10 nM | 24 hours | 1.8-fold | [1] |

| FADS2 | HL-1 Cardiomyocytes | 10 nM | 24 hours | 1.5-fold | [1] |

Impact on Signaling Pathways

Beyond direct gene induction, this compound modulates key signaling pathways, contributing to its anti-hypertrophic and anti-fibrotic effects.

LXR Activation Pathway

The binding of this compound to LXR initiates a cascade of events leading to target gene expression. This pathway is fundamental to its mechanism of action.

Inhibition of TGF-β/Smad2/3 Signaling

This compound has been shown to suppress pro-hypertrophic and pro-fibrotic signaling mediated by Transforming Growth Factor-β (TGF-β). This inhibition is crucial for its cardioprotective effects. The precise mechanism of inhibition by an LXR agonist is an area of active research, but it is understood to interfere with the canonical Smad2/3 pathway.

References

The Role of AZ876 in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reverse cholesterol transport (RCT) is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. The liver X receptors (LXRs), LXRα and LXRβ, are key nuclear receptors that regulate the expression of genes involved in cholesterol efflux, transport, and excretion. AZ876 has emerged as a potent and selective LXR agonist, demonstrating significant potential in promoting RCT and mitigating atherosclerotic plaque formation. This technical guide provides an in-depth overview of the role of this compound in RCT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to this compound and Reverse Cholesterol Transport

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of lipids and fibrous elements in the inner walls of arteries, is a leading cause of cardiovascular disease. A central element in the pathogenesis of atherosclerosis is the accumulation of cholesterol within macrophages in the arterial wall, leading to the formation of foam cells and the development of atherosclerotic plaques.

Reverse cholesterol transport (RCT) is the body's natural defense mechanism against cholesterol accumulation. This multi-step process involves the efflux of excess cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles in the bloodstream. The cholesterol is then transported to the liver for metabolism and excretion from the body, primarily through the bile.

Liver X receptors (LXRs) are master regulators of cholesterol metabolism and RCT.[1] Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional upregulation of several key genes involved in this process, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[1][2] These transporters are crucial for mediating the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I) and mature HDL, respectively.

This compound is a novel, high-affinity synthetic LXR agonist that has demonstrated a promising profile for the treatment of atherosclerosis.[1][2] It selectively activates both LXRα and LXRβ, thereby stimulating the expression of LXR target genes and promoting RCT.[2] Notably, studies have shown that low doses of this compound can inhibit the progression of atherosclerosis without inducing the undesirable side effects of hypertriglyceridemia and liver steatosis often associated with other LXR agonists.[1]

Mechanism of Action of this compound in Reverse Cholesterol Transport

This compound exerts its pro-RCT effects primarily through the activation of LXRs. As a selective LXR agonist, this compound binds to and activates both LXRα and LXRβ isoforms.[2] This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.

The key target genes of LXR activation by this compound that are central to RCT include:

-

ATP-Binding Cassette Transporter A1 (ABCA1): This transporter is essential for the initial step of RCT, mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apoA-I, forming nascent HDL particles.[1]

-

ATP-Binding Cassette Transporter G1 (ABCG1): ABCG1 promotes the efflux of cholesterol from macrophages to mature HDL particles.[1]

-

Apolipoprotein E (ApoE): ApoE is a crucial component of HDL and other lipoproteins, playing a role in their metabolism and receptor-mediated uptake by the liver.[1]

By upregulating the expression of these genes, this compound enhances the capacity of macrophages to efflux excess cholesterol, thereby preventing their transformation into foam cells and reducing the lipid core of atherosclerotic plaques.

Signaling Pathway of this compound in a Macrophage

Caption: this compound activates LXR/RXR, inducing ABCA1/G1 expression and cholesterol efflux.

Quantitative Data on the Effects of this compound

Studies in animal models, particularly the APOE*3Leiden mouse model of atherosclerosis, have provided significant quantitative data on the efficacy of this compound.

Table 1: Effect of this compound on Plasma Lipids in APOE*3Leiden Mice

| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Change in Total Cholesterol (%) | Change in Triglycerides (%) |

| Control | - | - | - |

| This compound (Low Dose) | 5 | -12 (NS) | No significant change |

| This compound (High Dose) | 20 | -16 (P < 0.05) | +110 (P < 0.001) |

| GW3965 | 17 | -12 (NS) | +70 (P < 0.001) |

| Data from van der Hoorn J, et al. Br J Pharmacol. 2011.[1] | |||

| (NS = Not Significant) |

Table 2: Effect of this compound on Atherosclerosis in APOE*3Leiden Mice

| Treatment Group | Dose (µmol·kg⁻¹·day⁻¹) | Reduction in Lesion Area (%) |

| Control | - | - |

| This compound (Low Dose) | 5 | -47 |

| This compound (High Dose) | 20 | -91 |

| Data from van der Hoorn J, et al. Br J Pharmacol. 2011.[1] |

Table 3: Effect of this compound on Macrophage Reverse Cholesterol Transport In Vivo

| Treatment | [³H]Free Cholesterol in Plasma (% increase vs. control) | [³H]Free Cholesterol in Feces (% increase vs. control) |

| This compound (20 µmol·kg⁻¹) | +100 (P < 0.01) | +195 (P < 0.01) |

| GW3965 (34 µmol·kg⁻¹) | +49 (P < 0.05) | +65 (P < 0.05) |

| Data from van der Hoorn J, et al. Br J Pharmacol. 2011.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in reverse cholesterol transport.

In Vitro Cholesterol Efflux Assay from Macrophages

This assay measures the ability of macrophages to efflux cholesterol to an acceptor, such as apoA-I or HDL, following treatment with this compound.

Caption: Workflow for a macrophage cholesterol efflux assay.

-

Cell Culture:

-

Culture murine (e.g., J774 or bone marrow-derived macrophages) or human (e.g., THP-1 derived macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plate cells in 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

-

-

Cholesterol Loading and Labeling:

-

Incubate the cells for 24-48 hours with medium containing 1 µCi/mL [³H]-cholesterol and 50 µg/mL acetylated low-density lipoprotein (acLDL) to induce foam cell formation.

-

-

Equilibration and Treatment:

-

Wash the cells twice with serum-free medium.

-

Incubate the cells for 18-24 hours in serum-free medium containing 0.2% bovine serum albumin (BSA) and the desired concentration of this compound or vehicle (e.g., DMSO).

-

-

Cholesterol Efflux:

-

Wash the cells twice with serum-free medium.

-

Add serum-free medium containing a cholesterol acceptor, such as 10 µg/mL apoA-I or 50 µg/mL HDL.

-

Incubate for 4-6 hours at 37°C.

-

-

Quantification:

-

Collect the medium from each well.

-

Lyse the cells in each well with 0.1 M NaOH.

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.

-

-

Calculation:

-

Percent cholesterol efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

-

Real-Time Quantitative PCR (RT-qPCR) for ABCA1 and ABCG1 Expression

This protocol details the measurement of mRNA levels of Abca1 and Abcg1 in macrophages treated with this compound.

Caption: Workflow for RT-qPCR analysis of gene expression.

-

Cell Treatment and RNA Isolation:

-

Plate macrophages in 6-well plates and treat with this compound or vehicle as described in the cholesterol efflux assay.

-

After the desired incubation period (e.g., 24 hours), wash the cells with PBS and lyse them.

-

Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Abca1, Abcg1) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis (for SYBR Green)

-

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

-

Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each sample.

-

The fold change in gene expression is calculated as 2⁻ΔΔCt.

-

Conclusion

This compound is a potent LXR agonist that significantly enhances reverse cholesterol transport by upregulating the expression of key genes such as ABCA1 and ABCG1. This leads to increased cholesterol efflux from macrophages, a critical step in preventing the progression of atherosclerosis. The quantitative data from preclinical studies are promising, demonstrating the potential of this compound as a therapeutic agent for cardiovascular disease. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms and efficacy of this compound and other LXR agonists in the context of RCT and atherosclerosis. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in humans.

References

AZ876 and the Regulation of Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ876 is a selective, high-affinity dual agonist for Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are critical nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose homeostasis. Activation of LXR by agonists like this compound has demonstrated significant potential in the context of cardiovascular disease by modulating lipid metabolism and inflammatory pathways. Notably, this compound has been shown to induce a beneficial reprogramming of the cardiac lipid profile, shifting it towards higher levels of anti-inflammatory polyunsaturated fatty acids (PUFAs). This activity is associated with potent anti-fibrotic and anti-inflammatory effects in cardiac tissue. Furthermore, studies indicate that at specific doses, this compound can reduce the progression of atherosclerosis without inducing the severe hypertriglyceridemia and hepatic steatosis commonly associated with other LXR agonists, suggesting a promising therapeutic window. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on lipid metabolism, and the experimental basis for these findings.

Pharmacodynamic Profile of this compound

This compound is a potent, orally active agonist that demonstrates high affinity for both human LXR isoforms. Its primary mechanism of action is the activation of these receptors, which in turn transcriptionally regulate a wide array of genes involved in lipid metabolism.

Table 1: Binding Affinity and Potency of this compound

| Receptor Target | Species | Binding Affinity (Kᵢ) |

|---|---|---|

| LXRα | Human | 0.007 µM[1] |

| LXRβ | Human | 0.011 µM[1] |

Core Signaling Pathway of this compound in Lipid Regulation

Upon binding, this compound activates LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This pathway is central to the effects of this compound on lipid metabolism. Key target genes include those involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis and modification (e.g., Scd2, Elolv5, Fads2).[1][2][3]

In Vitro Effects on Cardiac Gene Expression

Studies using the HL-1 cardiac muscle cell line demonstrate the direct effect of this compound on genes crucial for lipid desaturation and elongation. This provides a molecular basis for the observed lipid reprogramming in cardiac tissue.

Table 2: LXR Target Gene Induction in HL-1 Cardiomyocytes by this compound (10 nM)

| Gene | Function | Fold Increase (at 24 hours) |

|---|---|---|

| Scd2 (Stearoyl-CoA desaturase 2) | Fatty Acid Desaturation | ~2.3-fold[1] |

| Elovl5 (Fatty acid elongase 5) | Fatty Acid Elongation | ~1.8-fold[1] |

| Fads2 (Fatty acid desaturase 2) | Fatty Acid Desaturation | ~1.5-fold[1] |

Experimental Protocol: In Vitro Gene Expression Analysis

-

Cell Line: HL-1 cardiac muscle cells, which retain the phenotypic characteristics of adult cardiomyocytes.[2]

-

Treatment: Cells were stimulated with this compound at a concentration of 10 nmol/L.

-

Time Course: Gene expression was analyzed at various time intervals, including 6, 24, and 48 hours, to observe time-dependent effects.[1]

-

Analysis: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA levels of LXR target genes. Results were normalized to a control group (vehicle-treated cells).[2][4]

In Vivo Cardioprotective and Anti-Atherosclerotic Effects

In vivo studies have established the therapeutic potential of this compound in models of cardiac damage and atherosclerosis. A key finding is its ability to beneficially alter the cardiac lipid profile, reduce inflammation, and inhibit fibrosis.

Cardiac Lipid Reprogramming and Anti-Fibrotic Activity

This compound administration leads to a significant shift in the cardiac lipidome, characterized by an increase in PUFAs and a reduction in saturated fatty acids.[2][4][5] This reprogramming is associated with potent anti-inflammatory and anti-fibrotic effects, partly through the suppression of the TGFβ-Smad2/3 signaling pathway.[6][7]

Dose-Dependent Effects on Plasma Lipids and Atherosclerosis

A critical aspect of this compound's profile is its dose-dependent impact on systemic lipid levels. At a low dose, it reduces atherosclerosis without the common LXR-agonist side effect of raising plasma triglycerides. However, at a higher dose, while still atheroprotective, it significantly increases triglyceride levels.[3]

Table 3: Dose-Dependent Effects of this compound in APOE*3Leiden Mice (20-week treatment)

| Parameter | Control | This compound (Low Dose: 5 µmol/kg/day) | This compound (High Dose: 20 µmol/kg/day) |

|---|---|---|---|

| Plasma Triglycerides | No Change | No significant effect | +110% (P < 0.001)[3] |

| Plasma Cholesterol | No Change | -12% (Not significant) | -16% (P < 0.05)[3] |

| Atherosclerotic Lesion Area | N/A | Not specified | -40% (vs. control)[1] |

| Monocyte Adhesion | N/A | No significant effect | -72% (vs. control)[3] |

Experimental Protocol: In Vivo Atherosclerosis Study

-

Animal Model: APOE*3Leiden mice, a well-established model for diet-induced atherosclerosis.[3]

-

Diet: Mice were fed an atherogenic diet containing cholesterol and cholic acid.

-

Drug Administration: this compound was supplemented in the diet at two doses (5 or 20 µmol/kg/day) for a period of 20 weeks.[3]

-

Analysis:

-

Plasma Lipids: Blood samples were collected to measure total plasma cholesterol and triglyceride levels.[3]

-

Atherosclerosis Assessment: The aortic root was sectioned and stained to quantify the atherosclerotic lesion area.[1][3]

-

Inflammation: Monocyte adhesion to the arterial wall was assessed as a marker of vascular inflammation.[3]

-

Summary and Conclusion

This compound is a potent LXR agonist that regulates lipid metabolism through the transcriptional control of key genes involved in cholesterol transport and fatty acid synthesis. Its most significant therapeutic potential lies in its ability to induce a beneficial lipid reprogramming in cardiac tissue, leading to increased levels of PUFAs.[2][4][8] This change is associated with robust anti-inflammatory and anti-fibrotic effects, protecting the heart from pathological remodeling.[6][7]

Crucially, in vivo studies have identified a therapeutic window where a low dose of this compound can inhibit the development of atherosclerosis without causing the hypertriglyceridemia that has limited the clinical development of other LXR agonists.[3][9] These findings position this compound as a promising candidate for the treatment of cardiovascular diseases, particularly those characterized by diastolic dysfunction, fibrosis, and inflammation. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Low dose of the liver X receptor agonist, this compound, reduces atherosclerosis in APOE*3Leiden mice without affecting liver or plasma triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver X Receptor Agonist this compound Induces Beneficial Endogenous Cardiac Lipid Reprogramming and Protects Against Isoproterenol‐Induced Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

AZ876 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ876 is a potent and selective dual agonist for Liver X Receptor (LXR) alpha (LXRα) and LXR beta (LXRβ).[1] Activation of these nuclear receptors by this compound initiates a cascade of downstream signaling events that play crucial roles in the regulation of lipid metabolism, inflammation, and fibrotic processes. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The primary mechanisms of action include the transcriptional upregulation of genes involved in reverse cholesterol transport, and the transrepression of pro-inflammatory and pro-fibrotic signaling pathways. These pleiotropic effects underscore the therapeutic potential of this compound in cardiovascular diseases such as atherosclerosis and heart failure.[1][2]

Core Mechanism of Action: Liver X Receptor (LXR) Activation

This compound functions as a direct ligand for LXRα and LXRβ, members of the nuclear receptor superfamily of transcription factors. Upon binding, this compound induces a conformational change in the LXR, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby activating their transcription.

Quantitative Data: Receptor Binding Affinity and Potency

The efficacy of this compound as an LXR agonist has been quantified through binding affinity (Ki) and transactivation potency (EC50) values.

| Receptor | Species | Parameter | Value (µM) |

| LXRα | Human | Ki | 0.007 |

| LXRβ | Human | Ki | 0.011 |

Table 1: Binding affinity of this compound for human LXRα and LXRβ.[1]

Downstream Signaling Pathways

The activation of LXRs by this compound triggers two main types of downstream signaling responses: transcriptional activation of target genes and transrepression of inflammatory and fibrotic pathways.

Regulation of Lipid Metabolism via Reverse Cholesterol Transport

A primary function of LXR activation is the regulation of cholesterol homeostasis. This compound induces the expression of several key genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[1]

-

ABCA1 and ABCG1: ATP-binding cassette transporters A1 and G1 are crucial for the efflux of cholesterol from macrophages to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively. This compound treatment leads to a time-dependent increase in the mRNA levels of these transporters.

-

ApoE: Apolipoprotein E is a key component of HDL and is involved in the transport of cholesterol in the periphery and the central nervous system.

The upregulation of these genes by this compound promotes the removal of cholesterol from foam cells within atherosclerotic plaques, contributing to its anti-atherogenic effects.[3]

Figure 1: this compound-mediated activation of reverse cholesterol transport.

Anti-Inflammatory Effects via NF-κB Transrepression

Chronic inflammation is a key driver of atherosclerosis and other cardiovascular diseases. This compound exerts potent anti-inflammatory effects by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This occurs through a mechanism known as transrepression, where the activated LXR/RXR heterodimer, in a ligand-dependent manner, inhibits the transcriptional activity of NF-κB without directly binding to DNA. This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines.

Figure 2: this compound-mediated transrepression of NF-κB signaling.

Cardioprotective Effects via Inhibition of TGFβ-Smad2/3 Signaling

Myocardial fibrosis, characterized by the excessive deposition of extracellular matrix proteins, contributes to cardiac stiffness and dysfunction. The Transforming Growth Factor-beta (TGFβ) signaling pathway, particularly through the phosphorylation of Smad2 and Smad3, is a major driver of cardiac fibrosis. This compound has been shown to exert cardioprotective effects by inhibiting this pro-fibrotic pathway. While the exact mechanism of LXR-mediated inhibition of TGFβ signaling is still under investigation, it is thought to involve the modulation of co-regulatory protein interactions or the induction of inhibitory factors.

Figure 3: Proposed mechanism for this compound-mediated inhibition of TGFβ signaling.

Experimental Protocols

Western Blot Analysis of Phosphorylated Smad2/3 in Cardiac Fibroblasts

This protocol is designed to assess the inhibitory effect of this compound on TGFβ-induced Smad2/3 phosphorylation.

-

Cell Culture:

-

Culture primary human cardiac fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 24 hours in DMEM with 0.5% FBS prior to treatment.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with 10 ng/mL of recombinant human TGF-β1 for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad2 (Ser465/467), phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels and the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for ABCA1 and ABCG1 Expression

This protocol measures the induction of LXR target gene expression by this compound in macrophages.

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

-

Differentiate THP-1 cells into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Treatment:

-

Replace the medium with fresh RPMI-1640 containing 2% FBS.

-

Treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

-

Use primers specific for human ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Summary and Future Directions

This compound demonstrates a multifaceted mechanism of action centered on the activation of LXRα and LXRβ. Its ability to promote reverse cholesterol transport, suppress inflammation, and inhibit pro-fibrotic signaling pathways positions it as a promising therapeutic candidate for complex cardiovascular diseases. Future research should focus on further elucidating the precise molecular interactions underlying the transrepression of the NF-κB and TGFβ pathways by this compound-activated LXRs. Additionally, clinical investigations are warranted to translate the preclinical efficacy of this compound into tangible benefits for patients with atherosclerosis and heart failure.

References

The LXR Agonist AZ876: A Potent Inducer of ABCA1 and ABCG1 Expression for Cholesterol Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZ876 is a selective and potent dual agonist of Liver X Receptor (LXR) alpha (LXRα) and beta (LXRβ), nuclear receptors that play a pivotal role in regulating cholesterol metabolism, inflammation, and fatty acid synthesis. By activating LXR, this compound stimulates the transcription of target genes, most notably ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). This induction of ABCA1 and ABCG1 is central to the mechanism of reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. This guide provides a comprehensive overview of the effect of this compound on ABCA1 and ABCG1 expression, including available quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic, non-steroidal LXR agonist with high affinity for both LXRα and LXRβ isoforms.[1] LXR activation is a key therapeutic strategy for managing dyslipidemia and atherosclerosis. When this compound binds to LXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2]

Among the most critical LXR target genes are ABCA1 and ABCG1. These transporters are essential for mediating the efflux of cholesterol and phospholipids from cells, particularly macrophages within atherosclerotic plaques, to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL) particles, respectively. By upregulating the expression of ABCA1 and ABCG1, this compound enhances the initial and crucial step of reverse cholesterol transport.[1][2]

Data Presentation: The Effect of this compound on ABCA1 and ABCG1 Expression

While comprehensive dose-response and time-course data for this compound's effect on ABCA1 and ABCG1 expression are not extensively available in the public domain, existing studies provide significant insights into its potent activity.

Table 1: In Vivo Efficacy of this compound on ABCA1 and ABCG1 mRNA Expression in APOE*3Leiden Mice

| Treatment Group | Tissue | Target Gene | Fold Change vs. Vehicle | Reference |

| This compound (high dose) | Aorta | abca1 | +101% | [2] |

| This compound (high dose) | Aorta | abcg1 | +164% | [2] |

| This compound (20 µmol·kg−1·day−1) | Intestine | abca1 | +410% | [2] |

Table 2: Comparative Potency of this compound and GW3965 on ABCA1 mRNA Expression

| Compound | Cell Type | Fold Potency vs. GW3965 | Reference |

| This compound | Hamster PMN cells | 4- to 7-fold more potent | [2] |

| This compound | Human PMN cells | 4- to 7-fold more potent | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of LXR agonists like this compound on ABCA1 and ABCG1 expression and function.

Quantitative Real-Time PCR (qRT-PCR) for ABCA1 and ABCG1 mRNA Expression

This protocol is a representative method for quantifying changes in ABCA1 and ABCG1 mRNA levels following treatment with an LXR agonist.

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., THP-1, J774, or bone marrow-derived macrophages) in appropriate media.

-

Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treat differentiated macrophages with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random primers.

-

-

Quantitative PCR:

-

Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.

-

Use primers specific for human or mouse ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The cycling conditions are typically: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

-

Western Blotting for ABCA1 and ABCG1 Protein Expression

This protocol outlines the steps to detect and quantify ABCA1 and ABCG1 protein levels.

-

Cell Lysis and Protein Quantification:

-

Following treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ABCA1 and ABCG1 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Use an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

-

Cholesterol Efflux Assay

This assay measures the functional consequence of increased ABCA1 and ABCG1 expression – the capacity of cells to efflux cholesterol.

-

Cell Plating and Labeling:

-

Plate macrophages in 24-well plates.

-

Label the cells with [3H]-cholesterol in media containing 0.2% BSA for 24 hours.

-

-

Equilibration and Treatment:

-

Wash the cells and equilibrate them in serum-free media containing 0.2% BSA for 18-24 hours.

-

During the equilibration period, treat the cells with this compound or vehicle control.

-

-

Efflux to Acceptors:

-

Wash the cells and incubate them with media containing cholesterol acceptors.

-

For ABCA1-mediated efflux, use lipid-poor ApoA-I (e.g., 10 µg/mL).

-

For ABCG1-mediated efflux, use HDL (e.g., 50 µg/mL).

-

-

Incubate for 4-6 hours.

-

-

Quantification:

-

Collect the media and lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the media and the cell lysate using a scintillation counter.

-

Calculate the percent cholesterol efflux as: (dpm in media / (dpm in media + dpm in cells)) x 100.

-

Visualization of Signaling Pathways and Workflows

This compound Signaling Pathway for ABCA1 and ABCG1 Induction

Caption: this compound activates LXR, leading to the transcription of ABCA1 and ABCG1.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for evaluating this compound's effect on ABCA1/G1 expression and function.

Conclusion

This compound is a potent LXR agonist that robustly induces the expression of ABCA1 and ABCG1, key mediators of reverse cholesterol transport. The available data, although not fully comprehensive in terms of dose-response and time-course studies, strongly support its efficacy in upregulating these critical genes. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of this compound and other LXR agonists on cholesterol homeostasis. The continued exploration of compounds like this compound holds significant promise for the development of novel therapeutics for cardiovascular diseases.

References

AZ876: A Novel Liver X Receptor Agonist for Cardiovascular Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ876 is a novel, high-affinity agonist of the Liver X Receptor (LXR), a key nuclear receptor that transcriptionally regulates lipid metabolism, inflammation, and cholesterol homeostasis. Emerging research has highlighted the significant cardioprotective potential of this compound, positioning it as a promising therapeutic candidate for various cardiovascular diseases. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of this compound, with a focus on its application in cardiovascular disease research. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Pathological cardiac remodeling, characterized by cardiac hypertrophy and fibrosis, is a common hallmark of many CVDs, ultimately leading to heart failure. The Liver X Receptor (LXR) has emerged as a promising therapeutic target in this context due to its multifaceted roles in regulating cellular processes implicated in cardiac pathophysiology.

This compound is a potent and selective LXR agonist that has demonstrated significant efficacy in preclinical models of cardiovascular disease. Unlike earlier generations of LXR agonists, this compound exhibits a favorable safety profile, notably lacking the lipogenic side effects that have limited the clinical translation of other compounds in this class. This guide will delve into the scientific data supporting the use of this compound in cardiovascular research.

Mechanism of Action

This compound exerts its cardioprotective effects primarily through the activation of LXRα and LXRβ. Upon binding to LXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes. The key mechanisms of action relevant to cardiovascular disease are:

-

Inhibition of Cardiac Hypertrophy and Fibrosis: this compound has been shown to suppress the transforming growth factor-β (TGFβ)-Smad2/3 signaling pathway, a critical driver of cardiac fibrosis.[1] By inhibiting this pathway, this compound reduces the expression of pro-fibrotic genes and the deposition of extracellular matrix proteins in the heart.

-

Beneficial Cardiac Lipid Reprogramming: Activation of LXR by this compound leads to a significant alteration in the cardiac lipid profile. It promotes an increase in cardioprotective polyunsaturated fatty acids (PUFAs) while reducing the levels of saturated fatty acids. This lipid reprogramming is associated with anti-inflammatory effects and improved cardiac function.[2]

-

Promotion of Reverse Cholesterol Transport: LXR activation is known to upregulate the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). This process is crucial for the removal of excess cholesterol from peripheral tissues, including the arterial wall, thereby mitigating the development of atherosclerosis.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in two key preclinical models of cardiovascular disease: the transverse aortic constriction (TAC) model of pressure overload-induced cardiac hypertrophy and fibrosis, and the isoproterenol-induced model of cardiac damage.

Transverse Aortic Constriction (TAC) Model

In a study by Cannon et al. (2015), C57Bl6/J mice subjected to TAC for 6 weeks and treated with this compound (20 µmol/kg/day) showed significant protection against pathological cardiac remodeling.

| Parameter | Sham | TAC | TAC + this compound |

| Heart Weight / Body Weight (mg/g) | 4.2 ± 0.1 | 6.8 ± 0.3 | 5.5 ± 0.2 |

| Interstitial Fibrosis (%) | 1.5 ± 0.2 | 8.5 ± 1.1 | 4.0 ± 0.5 |

| Relative mRNA Expression (Fold Change vs. Sham) | |||

| Atrial Natriuretic Peptide (ANP) | 1.0 | 15.2 ± 2.5 | 7.1 ± 1.3 |

| Brain Natriuretic Peptide (BNP) | 1.0 | 12.8 ± 2.1 | 6.2 ± 1.1 |

| Collagen, type I, alpha 1 (Col1a1) | 1.0 | 5.6 ± 0.9 | 2.5 ± 0.4* |

*p < 0.05 vs. TAC. Data are presented as mean ± SEM.

Isoproterenol-Induced Cardiac Damage Model

A study by Ritter et al. (2021) investigated the effects of this compound in a mouse model of isoproterenol-induced cardiac damage, a model that mimics catecholamine-mediated cardiac stress.

| Parameter | Vehicle | Isoproterenol | Isoproterenol + this compound |

| Global Longitudinal Strain (%) | -18.5 ± 0.5 | -12.0 ± 0.8 | -16.0 ± 0.6 |

| E/e' ratio | 25 ± 2 | 45 ± 3 | 30 ± 2 |

| Cardiac Fatty Acid Composition (% of total) | |||

| Saturated Fatty Acids | 35.2 ± 1.1 | 38.5 ± 1.3 | 33.1 ± 1.0 |

| Polyunsaturated Fatty Acids | 28.1 ± 0.9 | 25.4 ± 0.8 | 31.5 ± 1.2 |

*p < 0.05 vs. Isoproterenol. Data are presented as mean ± SEM.

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model

Objective: To induce pressure overload-induced cardiac hypertrophy and fibrosis.

Animals: Male C57Bl6/J mice, 8-10 weeks old.

Procedure:

-

Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Perform a thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle.

-

Remove the needle to create a defined constriction.

-

Close the chest and allow the animal to recover.

-

Administer this compound (20 µmol/kg/day) or vehicle via oral gavage or supplemented in the chow for the desired study duration (e.g., 6 weeks).

-

At the end of the study, euthanize the animals and harvest the hearts for analysis (e.g., histology, gene expression).

Isoproterenol-Induced Cardiac Damage Mouse Model

Objective: To induce catecholamine-mediated cardiac damage and diastolic dysfunction.

Animals: Male C57Bl6/J mice, 8-10 weeks old.

Procedure:

-

Administer this compound (20 µmol/kg/day) or vehicle via oral gavage or supplemented in the chow for the desired pre-treatment period (e.g., 5 days).

-

On consecutive days (e.g., days 6-9), administer isoproterenol hydrochloride (e.g., 5 mg/kg) via subcutaneous injection.

-

Continue this compound or vehicle administration throughout the isoproterenol treatment period.

-

Monitor the animals for signs of distress.

-

At a defined time point after the last isoproterenol injection (e.g., 48 hours), perform echocardiography to assess cardiac function.

-

Euthanize the animals and harvest the hearts for further analysis (e.g., histology, lipidomics).

Signaling Pathways and Experimental Workflows

This compound-Mediated LXR Signaling Pathway

References

AZ876: A Novel Liver X Receptor Agonist for Atherosclerosis Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

AZ876 is a potent, high-affinity synthetic agonist for the Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a critical role in the transcriptional regulation of cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] This guide provides a comprehensive overview of this compound's application in atherosclerosis research, detailing its mechanism of action, summarizing key quantitative findings from preclinical studies, and outlining experimental protocols.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates both LXRα and LXRβ isoforms, with high affinity (Ki of 0.007 μM for human LXRα and 0.011 μM for human LXRβ).[2] Upon activation by an agonist like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.

Key target genes in the context of atherosclerosis include:

-

ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues, including atherosclerotic plaques, back to the liver for excretion.[1][2]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of lipogenesis. While its activation is a desired effect for some metabolic conditions, it is also responsible for the hypertriglyceridemia often observed with LXR agonists.[3]

The primary atheroprotective effect of this compound is attributed to its potent induction of RCT.[1] By increasing the expression of ABCA1 and ABCG1, this compound enhances cholesterol efflux from macrophages within the atherosclerotic lesion, thereby reducing plaque size and severity.[1] At higher doses, this compound also exhibits anti-inflammatory properties by reducing the adherence of monocytes and decreasing the levels of pro-inflammatory cytokines.[1]

References

AZ876 and Cardiac Diastolic Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac diastolic dysfunction, a condition characterized by the heart's inability to relax and fill with blood efficiently, is a growing global health concern and a key feature of heart failure with preserved ejection fraction (HFpEF). The pathophysiology of diastolic dysfunction is complex, involving intricate signaling pathways that lead to adverse cardiac remodeling, including hypertrophy and fibrosis. This technical guide delves into the preclinical evidence surrounding AZ876, a selective agonist of the Liver X Receptor (LXR), and its potential therapeutic role in mitigating cardiac diastolic dysfunction. This compound has been shown to modulate key pathways involved in cardiac lipid metabolism, inflammation, and fibrosis.[1][2][3] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling mechanisms associated with this compound's effects on the heart.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in animal models of cardiac dysfunction.

Table 1: Effects of this compound on Isoproterenol-Induced Cardiac Diastolic Dysfunction in Mice [1][2][4]

| Parameter | Control | Isoproterenol (ISO) | ISO + this compound |

| E/e' ratio | Marked Impairment | Significantly Improved | |

| Global Longitudinal Strain | Marked Impairment | Significantly Improved | |

| Subendocardial Fibrosis | Increased | Significantly Reduced | |

| Cardiac Polyunsaturated Fatty Acids | Significant Increase | ||

| Cardiac Saturated Fatty Acids | Significant Reduction |

Table 2: Effects of this compound on Transverse Aortic Constriction (TAC)-Induced Cardiac Remodeling in Mice [5][6]

| Parameter | Sham | Transverse Aortic Constriction (TAC) | TAC + this compound |

| Heart Weight | Increased | Significantly Reduced | |

| Myocardial Fibrosis | Increased | Significantly Reduced | |

| Cardiac Dysfunction | Increased | Significantly Reduced | |

| LXRα Protein Expression | ~7-fold Increase | Attenuated Increase | |

| Hypertrophy-related Genes | Upregulated | Suppressed Upregulation | |

| Fibrosis-related Genes | Upregulated | Suppressed Upregulation |

Table 3: In Vitro Effects of this compound on Cardiac Cells [5][6]

| Cell Type | Stimulus | Endpoint | Effect of this compound |

| Cardiac Myocytes | Phenylephrine | Cellular Hypertrophy | Significantly Decreased |

| Cardiac Fibroblasts | TGFβ and Angiotensin II | Collagen Synthesis | Prevented |

| Cardiac Fibroblasts | TGFβ and Angiotensin II | α-smooth muscle actin upregulation | Inhibited |

Experimental Protocols

Isoproterenol-Induced Diastolic Dysfunction in Mice[1][2][4][7]

-

Animal Model: Male 129SV mice are utilized for this model.

-

This compound Administration: this compound is administered via a supplemented diet at a dose of 20 µmol/kg per day for a total of 11 days.

-

Induction of Diastolic Dysfunction: Starting on day 6 of this compound treatment, mice receive daily subcutaneous injections of the nonselective β-agonist isoproterenol for four consecutive days.

-

Echocardiographic Analysis: Transthoracic echocardiography is performed to assess cardiac function. Key parameters measured include the E/e' ratio (a measure of left ventricular filling pressure) and global longitudinal strain (a measure of myocardial deformation).

-

Histological Analysis: Hearts are excised, fixed, and sectioned for histological examination. Subendocardial fibrosis is quantified using staining techniques such as Picrosirius Red.

-

Lipidomic Analysis: Cardiac tissue is subjected to liquid chromatography-high resolution mass spectrometry to analyze the composition of fatty acids.

Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy and Fibrosis in Mice[5][6]

-

Animal Model: C57Bl6/J mice are used for this pressure-overload model.

-

Surgical Procedure: A transverse aortic constriction (TAC) is performed to induce cardiac hypertrophy and fibrosis.

-

This compound Administration: Mice receive a chow diet supplemented with this compound (20 µmol/kg/day) for 6 weeks following the TAC surgery.

-

Functional Assessment: Cardiac function is assessed, though the specific parameters are not detailed in the abstract.

-

Molecular Analysis: Heart tissue is analyzed for the expression of hypertrophy- and fibrosis-related genes. Western blotting is used to determine the protein expression of LXRα. The phosphorylation status of Smad2/3 is also assessed to investigate the TGFβ signaling pathway.

In Vitro Cellular Assays[5][6]

-

Cell Culture: Primary cardiac myocytes and fibroblasts are isolated and cultured.

-

Hypertrophy Induction in Myocytes: Cardiomyocytes are stimulated with phenylephrine to induce cellular hypertrophy. The effect of this compound on myocyte size is then quantified.

-

Fibrosis Induction in Fibroblasts: Cardiac fibroblasts are treated with transforming growth factor-beta (TGFβ) and angiotensin II to stimulate collagen synthesis and myofibroblast differentiation.

-

Analysis of Fibrotic Markers: The expression of α-smooth muscle actin, a marker of myofibroblast differentiation, is measured. Collagen synthesis is also quantified.

Signaling Pathways

This compound is an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1][2][7] The cardioprotective effects of this compound in the context of diastolic dysfunction appear to be mediated through two primary interconnected pathways: the reprogramming of cardiac lipid metabolism and the inhibition of pro-fibrotic signaling.

LXR-Mediated Lipid Reprogramming and Anti-inflammatory Effects

Activation of LXR by this compound leads to a shift in the cardiac lipid profile, characterized by an increase in polyunsaturated fatty acids (PUFAs) and a decrease in saturated fatty acids.[1][2][3] PUFAs are known to have anti-inflammatory properties. This alteration in lipid composition is thought to contribute to a reduction in cardiac inflammation, a key driver of fibrosis and diastolic dysfunction.

Inhibition of TGFβ-Smad2/3 Pro-Fibrotic Signaling

In a model of pressure overload-induced cardiac remodeling, this compound was found to inhibit the transforming growth factor-beta (TGFβ)-Smad2/3 signaling pathway.[5][6] TGFβ is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then translocate to the nucleus and promote the transcription of genes involved in fibrosis, such as collagen and α-smooth muscle actin. By suppressing this pathway, this compound directly counteracts the fibrotic processes that contribute to increased myocardial stiffness and diastolic dysfunction.

Conclusion

The preclinical data currently available suggests that the LXR agonist this compound holds promise as a therapeutic agent for cardiac diastolic dysfunction. Its multifaceted mechanism of action, involving beneficial reprogramming of cardiac lipid metabolism and direct inhibition of pro-fibrotic signaling pathways, addresses key pathological processes in the development of this condition. Importantly, this compound appears to exert these cardioprotective effects without inducing the lipogenic side effects commonly associated with other LXR agonists.[5][6] Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with diastolic dysfunction and heart failure with preserved ejection fraction.

References

- 1. researchgate.net [researchgate.net]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. The liver X receptor agonist this compound protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. ACE inhibitor suppresses cardiac remodeling after myocardial infarction by regulating dendritic cells and AT2 receptor-mediated mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Omega-3 Acid Ethyl Esters on Left Ventricular Remodeling After Acute Myocardial Infarction: The OMEGA-REMODEL Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ876: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZ876, a potent and selective Liver X Receptor (LXR) agonist. This document details its mechanism of action, summarizes key quantitative data, and provides illustrative experimental workflows and signaling pathways.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 898800-26-5 | [1][2][3] |

| Synonyms | AZ-876, AZ 876, AZ12260493 | [3] |

| Molecular Formula | C24H29N3O3S | [3] |

| Molecular Weight | 439.574 g/mol | [3] |

Mechanism of Action

This compound is a high-affinity agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of LXR by this compound initiates a cascade of events leading to the regulation of target gene expression. A simplified representation of this signaling pathway is provided below.

Caption: this compound activates the LXR signaling pathway.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy and mechanism of this compound can be extensive. Below is a generalized workflow for a cell-based reporter assay to measure LXR activation.

LXR Reporter Gene Assay

Objective: To determine the potency and efficacy of this compound in activating LXRα or LXRβ.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for full-length human LXRα or LXRβ

-

RXRα expression plasmid

-

Luciferase reporter plasmid containing multiple LXREs upstream of a minimal promoter

-

Control plasmid for transfection normalization (e.g., β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound compound

-

Luciferase assay reagent

-

Lysis buffer

Methodology:

Caption: Workflow for an LXR reporter gene assay.

Quantitative Data Summary

| Parameter | hLXRα | hLXRβ | Reference |

| Ki (nM) | 7 | 11 | [2] |

| EC50 (nM) | 6 | 73 | [2] |

Suppliers

This compound is available from various chemical suppliers for research purposes. It is important to verify the purity and quality of the compound from the chosen supplier. Potential suppliers include:

Disclaimer: This information is for research purposes only and not for human or therapeutic use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound.

References

AZ876 discovery and development

An In-Depth Technical Guide to the Discovery and Development of AZ876

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel, high-affinity agonist of the Liver X Receptor (LXR). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This compound was identified as a potent dual agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), nuclear receptors that play a critical role in the transcriptional regulation of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis. The development of LXR agonists has been a key area of research for the treatment of cardiovascular diseases, particularly atherosclerosis and heart failure. However, the therapeutic application of earlier LXR agonists was often limited by their propensity to induce hypertriglyceridemia. This compound was developed as a novel LXR agonist with a favorable safety profile, demonstrating efficacy in preclinical models without significantly elevating plasma triglycerides.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating LXRα and LXRβ. Upon activation, the LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

Regulation of Reverse Cholesterol Transport

A primary mechanism of this compound's anti-atherosclerotic effect is the induction of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. Key target genes include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1] The induction of these transporters facilitates the efflux of cholesterol from macrophages, a critical step in preventing the formation of foam cells, which are a hallmark of atherosclerotic plaques.

Inhibition of Pro-Fibrotic Signaling

In the context of cardiac remodeling, this compound has been shown to inhibit the transforming growth factor-beta (TGFβ)-Smad2/3 signaling pathway.[2][3][4] This pathway is a central mediator of cardiac fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins that leads to stiffening of the heart muscle and impaired cardiac function. By suppressing this pathway, this compound attenuates the expression of pro-fibrotic genes and reduces collagen synthesis in cardiac fibroblasts.[3]

Modulation of Lipid Metabolism and Inflammation

This compound also influences the expression of genes involved in fatty acid metabolism. In cardiomyocytes, it induces the expression of Stearoyl-CoA Desaturase 2 (SCD2) and Elongase of Very Long Chain Fatty Acids 5 (ELOVL5), leading to an increase in cardiac polyunsaturated fatty acids, which are considered cardioprotective.[1]

Below is a diagram illustrating the signaling pathway of this compound.

Caption: this compound activates the LXR/RXR heterodimer, modulating gene expression.

Preclinical Data

In Vitro Binding Affinity and Potency

This compound demonstrates high affinity for both human LXRα and LXRβ. In competitive binding assays, it was found to be significantly more potent than the well-characterized LXR agonist GW3965.

| Parameter | This compound | Reference (GW3965) | Reference |

| Ki (hLXRα) | 0.007 µM | - | [2][5] |

| Ki (hLXRβ) | 0.011 µM | - | [2][5] |

| Relative Potency (hLXRα binding) | 25-fold more potent | - | [6] |

| Relative Potency (hLXRβ binding) | 2.5-fold more potent | - | [6] |

| Relative Potency (hLXRα transactivation) | 196-fold more potent | - | [6] |

| Relative Potency (hLXRβ transactivation) | 5-fold more potent | - | [6] |

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in cardiovascular diseases.

| Disease Model | Animal Model | Dosage | Key Findings | Reference |

| Atherosclerosis | C57BL/6 | 20 µmol/kg/day (oral) | 40% reduction in atherosclerotic lesion area. | [2] |

| Cardiac Hypertrophy and Fibrosis | C57Bl6/J (TAC model) | 20 µmol/kg/day (oral) | Significant reduction in heart weight, myocardial fibrosis, and cardiac dysfunction. | [4] |

| Diastolic Dysfunction | 129SV (Isoproterenol-induced) | 20 µmol/kg/day (oral) | Significant reduction in subendocardial fibrosis and improvement in global longitudinal strain. | [7][8] |

Gene Expression Analysis

This compound has been shown to modulate the expression of key LXR target genes in vitro.

| Cell Line | Treatment | Gene | Fold Change in mRNA Expression | Reference |

| HL-1 Cardiomyocytes | 10 nM this compound (24h) | SCD2 | 2.3-fold increase | [2] |

| HL-1 Cardiomyocytes | 10 nM this compound (24h) | ELOVL5 | 1.8-fold increase | [2] |

| HL-1 Cardiomyocytes | 10 nM this compound (24h) | FADS2 | 1.5-fold increase | [2] |

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model

This model is used to induce pressure overload-induced cardiac hypertrophy and fibrosis.

-

Animal Model: Male C57BL/6J mice.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision in the chest to expose the aortic arch.

-

Pass a suture around the aorta between the innominate and left common carotid arteries.

-

Tie the suture around the aorta and a blunt needle (e.g., 27-gauge) to create a constriction of a defined diameter.

-

Remove the needle, leaving the constricted aorta.

-